Propylene Linker Retains Antileukemic Activity Comparable to Butylene-Linked Analogs in Specific Leukemia Subtypes
In the NCI-60 panel, propylene-linked half-mustard phenothiazines demonstrated antileukemic activity statistically indistinguishable from butylene-linked analogs on RPMT 8226 and SR leukemia cell lines, despite butylene-linked compounds being significantly more potent against CCRP-CEM, HL-60 (TB), K-562, and MOLT-4 cells. This differential selectivity profile is structurally encoded by the propylene bridge [1][2].
| Evidence Dimension | Antileukemic potency—linker length comparison |
|---|---|
| Target Compound Data | Propylene-linked half-mustard phenothiazine alkylureas: growth inhibition in the 10⁻⁵ M range; GI50 range –4.0 to –4.66 (log M); activity indistinguishable from butylene analogs on RPMT 8226 and SR cell lines. |
| Comparator Or Baseline | Butylene-linked half-mustard phenothiazine alkylureas: GI50 range –4.0 to –4.66 (log M); superior activity on CCRP-CEM, HL-60, K-562, MOLT-4. |
| Quantified Difference | Fold difference not explicitly quantified due to comparable GI50 ranges; difference lies in cell-line selectivity profile rather than overall potency. |
| Conditions | NCI-60 in vitro screening panel: 6 leukemia, 9 NSCLC, 7 colon, 6 CNS, 8 melanoma, 6 ovarian, 8 renal, 2 prostate, 8 breast cancer cell lines. |
Why This Matters
For researchers investigating leukemia subtype-specific therapies or SAR studies, the propylene linker provides a selectivity profile distinct from butylene analogs, making this compound a critical probe for delineating linker-length contributions to antitumor specificity.
- [1] Wuonola MA, Palfreyman MG, Motohashi N, Kawase M, Gabay S, Gupta RR, Molnár J. The primary in vitro anticancer activity of 'half-mustard type' phenothiazines in NCI's revised anticancer screening paradigm. Anticancer Res. 1998 Jan-Feb;18(1A):337-48. PMID: 9568100. View Source
- [2] Wuonola MA, Palfreyman MG, Motohashi N, Kawase M, Gabay S, Molnár J. The primary in vitro antitumor screening of 'half-mustard type' phenothiazines. Anticancer Res. 1997 Sep-Oct;17(5A):3425-9. PMID: 9413180. View Source
